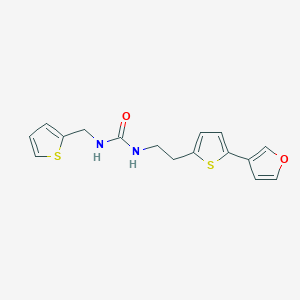
1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is an organic compound that features a complex structure incorporating furan and thiophene rings These heterocyclic components are known for their significant roles in various chemical and biological processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. A common synthetic route might include:
-
Formation of the Furan-Thiophene Intermediate:
Starting Materials: Furan-3-carboxaldehyde and thiophene-2-carboxaldehyde.
Reaction: Aldol condensation to form a furan-thiophene intermediate.
Conditions: Basic conditions, typically using sodium hydroxide in ethanol.
-
Alkylation:
Intermediate: The furan-thiophene intermediate is then alkylated using an appropriate alkyl halide.
Conditions: Presence of a strong base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).
-
Urea Formation:
Final Step: The alkylated intermediate is reacted with thiophen-2-ylmethylamine and an isocyanate to form the urea derivative.
Conditions: Mild heating in an inert atmosphere, often using toluene as a solvent.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Catalysis: Use of catalysts to enhance reaction rates.
Continuous Flow Chemistry: To improve efficiency and scalability.
Purification: Techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and furan rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Halogenated derivatives.
Chemistry:
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes due to its urea moiety.
Biological Probes: Used in the study of biological pathways involving thiophene and furan derivatives.
Medicine:
Drug Development: Potential lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry:
Materials Science: Used in the development of organic electronic materials.
Polymer Chemistry: As a monomer or additive in the synthesis of conductive polymers.
Mécanisme D'action
The mechanism of action of 1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with molecular targets such as enzymes or receptors. The urea group can form hydrogen bonds with active sites, while the furan and thiophene rings can participate in π-π interactions or hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 1-(2-(Furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
- 1-(2-(5-(Thiophen-3-yl)furan-2-yl)ethyl)-3-(furan-2-ylmethyl)urea
Uniqueness: 1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is unique due to the specific positioning of the furan and thiophene rings, which can influence its reactivity and interaction with biological targets. This structural uniqueness can lead to distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
1-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S2/c19-16(18-10-14-2-1-9-21-14)17-7-5-13-3-4-15(22-13)12-6-8-20-11-12/h1-4,6,8-9,11H,5,7,10H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWVLTYSQROYLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NCCC2=CC=C(S2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
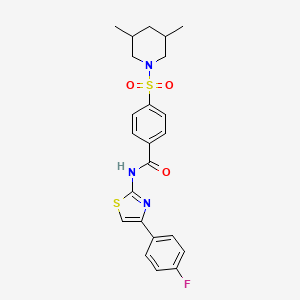
![3-[1-(3-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2775365.png)
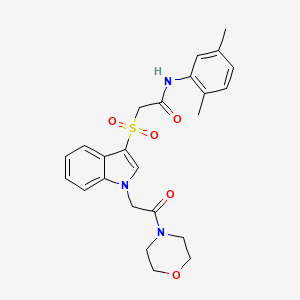

![2-[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B2775369.png)
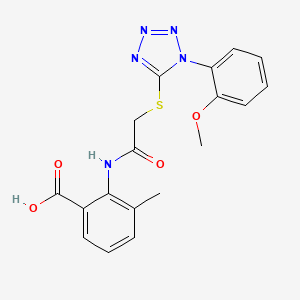
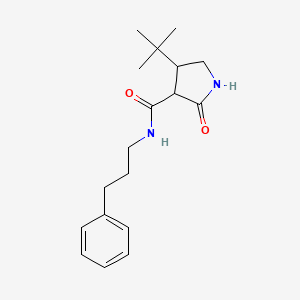
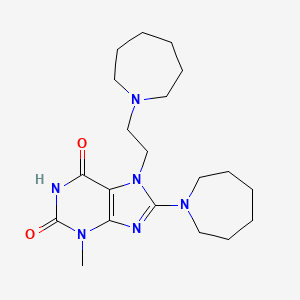
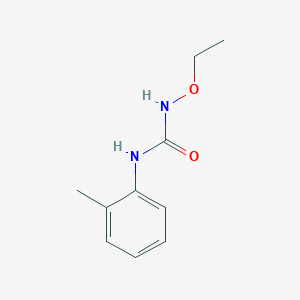
![N-octyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2775375.png)
![(3E)-1-benzyl-3-({[(4-methylphenyl)methyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione](/img/structure/B2775377.png)
![N-(3-fluorophenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2775382.png)
![4-{2-[(4-Bromobenzyl)sulfanyl]ethoxy}benzoic acid](/img/structure/B2775383.png)
![3-methyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine](/img/new.no-structure.jpg)
